4-Hydroxy-N1,N1,N3-trimethylisophthalamide
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Overview
Description
Preparation Methods
The synthesis of 4-Hydroxy-N1,N1,N3-trimethylisophthalamide typically involves the reaction of isophthalic acid derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Hydroxy-N1,N1,N3-trimethylisophthalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Hydroxy-N1,N1,N3-trimethylisophthalamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N1,N1,N3-trimethylisophthalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Hydroxy-N1,N1,N3-trimethylisophthalamide can be compared with other similar compounds such as:
4-Hydroxy-N1,N1,N3-tetramethylisophthalamide: Similar in structure but with an additional methyl group.
N1,N3-di(pyridin-4-yl)isophthalamide:
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-hydroxy-1-N,1-N,3-N-trimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(15)8-6-7(4-5-9(8)14)11(16)13(2)3/h4-6,14H,1-3H3,(H,12,15) |
InChI Key |
YITLJFIIFPYSCC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)C(=O)N(C)C)O |
Origin of Product |
United States |
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